molecular formula C12H16N2O3 B8389754 1-(1-H-Pyrrol-2-ylcarbonyl)-4-piperidone ethylene ketal

1-(1-H-Pyrrol-2-ylcarbonyl)-4-piperidone ethylene ketal

Cat. No. B8389754
M. Wt: 236.27 g/mol
InChI Key: TWAAXEBNMWZBBL-UHFFFAOYSA-N
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Patent
US05883102

Procedure details

A solution of 1-(1H-pyrrole-2-carbonyl)imidazole (0.54 g, 3.4 mnmol) and 4-piperidone ethylene ketal (0.43 ml, 3.4 mmol) in THF (10 ml) was heated at reflux for 1 h. The mixture was cooled and evaporated, diluted with ethyl acetate, washed with dilute HCl, dried over sodium sulphate and evaporated to afford a beige solid (0.56 g), MS (+CI) 237 ([M+H]+), 1H NMR (CDCl3) 9.47 (1H, br. s), 6.92 (1H, m), 6.53 (1H, m), 6.25 (1H, m), 4.00 (4H, s), 3.91 (4H, t, J 5.4 Hz), 1.78 (4H, t, J 5.8 Hz).
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
0.43 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([N:8]1[CH:12]=[CH:11]N=[CH:9]1)=[O:7].[CH2:13]1[O:22][C:16]2(CCNC[CH2:17]2)[O:15][CH2:14]1>C1COCC1>[CH2:13]1[O:22][C:16]2([CH2:17][CH2:9][N:8]([C:6]([C:2]3[NH:1][CH:5]=[CH:4][CH:3]=3)=[O:7])[CH2:12][CH2:11]2)[O:15][CH2:14]1

Inputs

Step One
Name
Quantity
0.54 g
Type
reactant
Smiles
N1C(=CC=C1)C(=O)N1C=NC=C1
Name
Quantity
0.43 mL
Type
reactant
Smiles
C1COC2(CCNCC2)O1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
washed with dilute HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1COC2(CCN(CC2)C(=O)C=2NC=CC2)O1
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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